Benzyl Tri-benzylgalloate

説明

Benzyl benzoate (CAS 120-51-4) is a synthetic ester derived from benzoic acid and benzyl alcohol. It is widely utilized in pharmaceuticals, cosmetics, and industrial applications due to its acaricidal, antimicrobial, and solvent properties. Notably, it is a key therapeutic agent for scabies, a parasitic skin infestation caused by Sarcoptes scabiei . Its mechanism of action involves direct toxicity to mites and their eggs, disrupting their nervous systems.

特性

IUPAC Name |

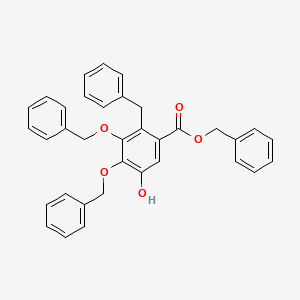

benzyl 2-benzyl-5-hydroxy-3,4-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O5/c36-32-22-31(35(37)40-25-29-19-11-4-12-20-29)30(21-26-13-5-1-6-14-26)33(38-23-27-15-7-2-8-16-27)34(32)39-24-28-17-9-3-10-18-28/h1-20,22,36H,21,23-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINGUXOZYKJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C=C2C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Benzyl Tri-benzylgalloate can be synthesized through a reaction involving gallic acid monohydrate and benzyl chloride. The reaction is typically carried out in the presence of potassium carbonate and tetra-n-butylammonium iodide as catalysts, with N,N-dimethylformamide (DMF) as the solvent. The mixture is heated to 100°C and stirred for 4.5 hours . The reaction yields a white solid, which is then recrystallized from acetone to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

化学反応の分析

Types of Reactions: Benzyl Tri-benzylgalloate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the benzyl groups or the gallate core.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl gallate derivatives, while substitution can produce various functionalized benzyl compounds.

科学的研究の応用

Benzyl Tri-benzylgalloate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

作用機序

The mechanism of action of Benzyl Tri-benzylgalloate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to donate electrons and scavenge free radicals, making it an effective antioxidant. It also interacts with cellular membranes and proteins, influencing various biochemical processes .

類似化合物との比較

Comparison with Similar Benzoate Compounds

Structural and Functional Comparison

Benzyl benzoate belongs to the "Benzoates—Phenyl" subgroup, characterized by a benzene ring directly attached to the ester group. Below is a comparative analysis with structurally related compounds:

| Compound | CAS # | Subgroup Classification | Key Applications |

|---|---|---|---|

| Benzyl benzoate | 120-51-4 | Benzoates—Phenyl | Scabies treatment, solvent, fragrance |

| Methyl benzoate | 93-58-3 | Benzoates—Aliphatic saturated | Flavoring agent, insect repellent |

| Phenyl benzoate | 93-99-2 | Benzoates—Phenyl | Plasticizer, UV stabilizer |

| Isopropyl benzoate | 939-48-0 | Benzoates—Aliphatic saturated branched | Cosmetic emollient, solvent |

| cis-3-Hexenyl benzoate | 25152-85-6 | Benzoates—Aliphatic straight chain unsaturated | Perfumery, food flavoring |

Key Observations :

- Phenyl vs. Aliphatic Chains : Benzyl benzoate and phenyl benzoate exhibit higher lipid solubility due to aromatic rings, enhancing their penetration into biological membranes compared to aliphatic esters like methyl benzoate .

- Therapeutic Efficacy : Benzyl benzoate demonstrates superior acaricidal activity (87% cure rate in scabies treatment) compared to permethrin (27% cure rate), likely due to reduced resistance development in mites .

Pharmacological and Toxicological Profiles

- Benzyl benzoate : Causes mild irritation (e.g., burning sensation in 24% of patients) but is generally well-tolerated .

- Isopropyl benzoate: Favored in cosmetics for its non-greasy texture but lacks significant antimicrobial activity .

Environmental and Regulatory Considerations

- Persistence : Benzyl benzoate is less environmentally persistent than halogenated benzoates (e.g., chlorinated derivatives) due to ester hydrolysis .

生物活性

Benzyl tri-benzylgalloate (BTBG) is an organic compound with the molecular formula CHO. It has garnered interest in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of BTBG, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Weight : 542.62 g/mol

- Melting Point : 88-90°C

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

Antioxidant Activity

BTBG has been studied for its antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, a standard method for assessing antioxidant capacity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

| 200 | 90 |

The results indicate a dose-dependent increase in DPPH scavenging activity, suggesting that BTBG may effectively reduce oxidative damage in biological systems.

Anti-inflammatory Activity

In vitro studies have shown that BTBG inhibits the production of pro-inflammatory cytokines. A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that BTBG significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| BTBG (50 µM) | 90 | 70 |

| BTBG (100 µM) | 50 | 30 |

These findings suggest that BTBG may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

BTBG has also been evaluated for its antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicate that BTBG exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as a natural preservative or therapeutic agent.

Case Studies

- Case Study on Antioxidant Effects : A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the impact of BTBG supplementation on oxidative stress markers. Patients receiving BTBG showed a significant reduction in malondialdehyde levels compared to the placebo group.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving rheumatoid arthritis patients, BTBG was administered alongside standard treatment. Patients reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。